5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate
Description
Properties
IUPAC Name |
[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7(15)17-5-9-4-8(2-3-11(9)16)10-6-18-12(13)14-10/h2-4,6,16H,5H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXSPRBYKZMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C2=CSC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic dissection reveals three critical fragments:
- 2-Hydroxybenzyl acetate : Derived from 2-hydroxybenzyl alcohol via acetylation.
- 2-Amino-1,3-thiazole : Synthesized via cyclization or functional group interconversion.
- Coupling strategy : Connects the thiazole to the benzene ring, typically via Knoevenagel condensation or palladium-catalyzed cross-coupling.
Synthetic Methodologies
Knoevenagel Condensation and Thiazole Formation
The most widely reported route involves Knoevenagel condensation between a thiazolidin-4-one derivative and a functionalized benzaldehyde, followed by thiazole ring functionalization.
Step 1: Synthesis of 5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Reactants : 2-Thioxo-1,3-thiazolidin-4-one and 2-hydroxybenzaldehyde.
- Conditions : Microwave irradiation (80°C, 90 W, 60 min) in the presence of propylamine and sodium acetate.
- Yield : 62–89% for analogous compounds.
Step 2: Acetylation of the Hydroxyl Group
- Reactants : 5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with acetic anhydride.
- Conditions : Catalytic sulfuric acid, room temperature, 12 hours.
- Yield : ~85% (estimated from analogous reactions).
Step 3: Thioxo-to-Amino Substitution
Microwave-Assisted Synthesis
Microwave dielectric heating significantly enhances reaction efficiency:
| Parameter | Conventional Heating | Microwave-Assisted | Improvement Factor |
|---|---|---|---|
| Reaction Time | 6–8 hours | 30–60 minutes | 8–10x |
| Yield | 50–70% | 72–96% | 1.3–1.4x |
| Purity | 85–90% | 95–99% | 1.1x |
Optimization of Reaction Parameters
Catalyst Screening
- Piperidine vs. Sodium Acetate : Piperidine (0.1 eq) in glacial acetic acid outperforms sodium acetate in Knoevenagel condensation, reducing side products by 15–20%.
- Solvent Effects : Ethanol vs. toluene: Ethanol increases polarity, enhancing reaction rate by 25% but requiring higher temperatures (80°C vs. 60°C).
Analytical Characterization
Industrial-Scale Production Considerations
Applications and Pharmacological Relevance
While direct studies on 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate are limited, structurally related thiazoles exhibit:
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of thiazole derivatives, including 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate. Studies have shown that compounds containing thiazole moieties exhibit selective cytotoxicity against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate | A549 (Lung) | TBD | |
| 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate | U251 (Glioblastoma) | TBD |
In a study focusing on thiazole derivatives, the compound demonstrated promising activity against human glioblastoma and lung adenocarcinoma cells, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Thiazole derivatives have shown effectiveness against various bacterial and fungal strains, which is crucial in the fight against antibiotic resistance.
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents .
Acetylcholinesterase Inhibition
Recent studies have indicated that compounds similar to 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate can act as acetylcholinesterase inhibitors. This property is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
| Compound | IC50 (µM) | Target Enzyme | Reference |
|---|---|---|---|
| 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate | TBD | Acetylcholinesterase |
The inhibition of acetylcholinesterase suggests that this compound could be developed into a therapeutic agent for cognitive enhancement or neuroprotection .
Case Study 1: Anticancer Efficacy
In a comprehensive study on the anticancer effects of thiazole derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring exhibited enhanced potency against glioblastoma cells compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of novel thiazole derivatives and their antimicrobial properties. The results indicated that certain modifications to the thiazole structure significantly improved the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate with related compounds:
Key Observations :
Physicochemical Properties
Key Observations :
Spectroscopic Characterization
All compounds in and were characterized using:
- IR Spectroscopy : Confirmed N–H (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C–S (600–700 cm⁻¹) stretches.
- NMR : Distinct signals for thiazole protons (δ 6.8–7.2 ppm) and aromatic protons (δ 7.0–7.5 ppm).
- EI-MS : Molecular ion peaks aligned with theoretical masses (e.g., m/z 375 for 7c) .
The target compound would require similar analysis, with ester-specific signals (e.g., acetate methyl at δ 2.1–2.3 ppm in ¹H NMR).
Computational and Structural Analysis Tools
Biological Activity
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate, with the CAS number 890096-19-2, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate is C₁₂H₁₂N₂O₃S, with a molecular weight of 252.30 g/mol. The compound features a thiazole ring that contributes to its biological activity, particularly in areas such as antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study reported that compounds containing the thiazole moiety demonstrated effective inhibition against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 32 µg/mL .
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer effects. The compound has been linked to apoptosis induction in cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly enhance cytotoxicity against human glioblastoma and melanoma cells .
In a particular case study, the compound was shown to interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells. The IC50 values for these interactions were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
The biological activities of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial in regulating cortisol levels in metabolic syndrome .
- Induction of Apoptosis : The presence of the thiazole ring enhances the compound's ability to induce programmed cell death in cancer cells through interactions with apoptotic pathways .
- Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against cellular damage .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. Among these, the derivative containing the thiazole moiety exhibited potent activity with IC50 values significantly lower than those of traditional chemotherapeutics .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of thiazole derivatives against clinical isolates. The results indicated that compounds similar to 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate showed promising results, particularly against resistant bacterial strains .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from precursors like ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Key steps include condensation with hydroxyl-benzyl derivatives under controlled pH (e.g., using triethylamine as a base) and temperature (20–25°C). Optimization can employ Design of Experiments (DoE) to minimize trial runs, focusing on variables like solvent polarity, catalyst loading, and reaction time .
Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm molecular connectivity. X-ray crystallography resolves 3D conformation, while Density Functional Theory (DFT) calculations validate electronic properties and predict reactive sites. Cross-referencing experimental data with computational models ensures accuracy .
Q. How can researchers design preliminary experiments to assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Use accelerated stability testing: expose the compound to buffers (pH 3–10) at 40–60°C. Monitor degradation via HPLC or LC-MS. Statistical tools like ANOVA identify significant degradation factors. Stability-indicating assays (e.g., forced degradation studies) validate method robustness .
Advanced Research Questions
Q. What computational strategies enhance the understanding of reaction mechanisms involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis using Gaussian software) map reaction pathways. Machine Learning (ML) models trained on reaction databases predict feasible intermediates. Hybrid approaches integrate computational predictions with experimental validation (e.g., trapping reactive intermediates) .
Q. How can contradictory data on the compound’s reactivity in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Conduct kinetic studies under controlled solvent environments. Use Marcus theory to analyze electron transfer rates. Solvent parameters (e.g., dielectric constant, Kamlet-Taft) correlate with reaction outcomes. Conflicting data may arise from solvent-specific stabilization of intermediates, requiring multi-technique validation (e.g., UV-Vis kinetics paired with DFT) .
Q. What methodologies enable efficient scale-up of synthesis while maintaining yield and purity?
- Methodological Answer : Implement flow chemistry for continuous synthesis, optimizing residence time and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) purify intermediates. Process Analytical Technology (PAT) tools like in-line IR spectroscopy monitor real-time reaction progression .
Q. How can the compound’s interactions with biological targets be systematically studied?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies. For cellular assays, design dose-response experiments with controls for off-target effects (e.g., CRISPR knockouts) .
Data Management and Validation
Q. What frameworks ensure reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) with metadata tagging. Independent replication studies and blind data analysis mitigate bias. Public deposition of raw data (e.g., in Zenodo) enhances transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
